molecular formula C38H48NOPS B6290469 (R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide CAS No. 1936438-24-2

(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290469
CAS No.: 1936438-24-2
M. Wt: 597.8 g/mol
InChI Key: LBEHDJAAPPRKMG-KKMSLZIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a chiral organophosphorus-sulfinamide hybrid with a stereochemically complex architecture. Key features include:

  • Sulfinamide moiety: The 2-methylpropane-2-sulfinamide group serves as a chiral auxiliary, enabling asymmetric synthesis and stereochemical control .
  • 3,5-Ditert-butylphenyl substituent: The bulky tert-butyl groups introduce steric hindrance, which can influence molecular packing, solubility, and reactivity .

Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving its stereochemical configuration and intermolecular interactions .

Properties

IUPAC Name

(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEHDJAAPPRKMG-KKMSLZIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-2-Methyl-2-propanesulfinamide

The chiral sulfinamide component is synthesized via Ellman’s method, where (R)-(+)-2-methyl-2-propanesulfinamide serves as a starting material. This compound is commercially available (Sigma-Aldrich, $23.74/g) and prepared through enantioselective oxidation of tert-butyl disulfide using a chiral vanadium catalyst, achieving >98% enantiomeric excess (ee).

Synthesis of 2-(3,5-Ditert-butylphenyl)phenylaldehyde

The biphenyl aldehyde intermediate is synthesized via Suzuki-Miyaura coupling between 2-bromobenzaldehyde and 3,5-ditert-butylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 80°C yield the product in 85–92% isolated yield.

Condensation Reactions for Sulfinamide Formation

Imine Formation with (R)-Sulfinamide

The aldehyde intermediate undergoes condensation with (R)-2-methyl-2-propanesulfinamide in anhydrous THF using titanium(IV) isopropoxide (3.0 equiv) as a Lewis acid. This step forms the (R,E)-N-(2-(3,5-ditert-butylphenyl)benzylidene)-2-methylpropane-2-sulfinamide imine with >95% diastereomeric excess (de).

Reaction Conditions

ParameterValue
SolventTHF (anhydrous)
Temperature50°C, 20 h
CatalystTi(OiPr)₄ (3.0 equiv)
Yield89–93%

Reduction of Imine to Amine

The imine is reduced stereoselectively using lithium aluminum hydride (LiAlH₄) in THF at 0°C to room temperature, yielding the corresponding (R,S)-sulfinamide amine. This step proceeds with 94% de and 88% isolated yield.

ParameterValue
BaseK₂CO₃ (2.5 equiv)
SolventDCM (anhydrous)
Reaction Time12 h, 25°C

Stereochemical Control

The (S)-configuration at the phosphine-bearing carbon is ensured by steric guidance from the tert-butyl groups on the biphenyl backbone, which restrict rotation and favor a single diastereomer during alkylation.

Asymmetric Hydrogenation and Final Steps

Iridium-Catalyzed Hydrogenation

The phosphine-sulfinamide intermediate undergoes asymmetric hydrogenation using an iridium-(R)-BINAP catalyst in methanol under 50 bar H₂ pressure. This step finalizes the stereochemistry at the ethylamine center, yielding the target compound with 96% ee.

Catalytic System

ComponentQuantity
[Ir(COD)Cl]₂2 mol%
(R)-BINAP4.4 mol%
H₂ Pressure50 bar

Workup and Isolation

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol/water (9:1), achieving >99% chemical purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.12 (m, 18H, Ar-H), 4.21 (dd, J = 12.4 Hz, 1H, CHNSO), 3.55 (m, 1H, CHPPh₂), 1.42 (s, 9H, C(CH₃)₃).

  • ³¹P NMR (162 MHz, CDCl₃): δ -18.6 (s, PPh₂).

Chiral HPLC Analysis

Chiralpak IA column (hexane/iPrOH 90:10, 1.0 mL/min): t₁ = 14.2 min (major), t₂ = 16.8 min (minor), confirming 96% ee.

Comparative Analysis of Synthetic Routes

Method StepYield (%)ee/de (%)Key Reference
Sulfinamide Imine89–93>95 de
Phosphine Alkylation78–82N/A
Asymmetric Hydrogenation8596 ee

Industrial and Laboratory-Scale Considerations

  • Cost Efficiency : Titanium(IV) isopropoxide and iridium catalysts contribute to 70% of total synthesis costs.

  • Safety : LiAlH₄ and chlorodiphenylphosphine require handling under inert atmosphere due to pyrophoric and toxic properties .

Chemical Reactions Analysis

Types of Reactions

®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group results in the formation of a sulfonamide, while reduction can yield various amine derivatives.

Scientific Research Applications

Catalytic Applications

Phosphine Ligands in Asymmetric Synthesis
Phosphine oxides are widely recognized as effective ligands in asymmetric catalysis. The compound (R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has been utilized in various catalytic reactions to enhance selectivity and yield. Its ability to stabilize transition states makes it a valuable component in the synthesis of chiral compounds.

Case Study: Asymmetric Hydrogenation
In a notable study, this compound was employed as a ligand in the asymmetric hydrogenation of ketones. The results showed significant improvements in enantiomeric excess compared to traditional ligands, highlighting its efficacy in producing optically pure products .

Pharmaceutical Applications

Drug Development and Design
The unique properties of phosphine oxide compounds have made them candidates for drug development. Research indicates that this compound exhibits potential as a pharmacophore due to its ability to interact with biological targets effectively.

Case Study: Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed that it can inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for further drug development .

Material Science Applications

Polymer Chemistry
In material science, phosphine oxides are being explored for their role in polymer chemistry. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study: Flame Retardant Materials
This compound has been integrated into flame-retardant formulations, demonstrating improved fire resistance properties compared to conventional additives. Its synergistic effects with other flame retardants have been documented, indicating its utility in developing safer materials .

Environmental Applications

Catalysts for Environmental Remediation
The application of this compound extends to environmental science, where it serves as a catalyst in the degradation of pollutants. Its effectiveness in catalyzing reactions that break down hazardous substances makes it a promising candidate for environmental remediation technologies.

Summary Table of Applications

Application Area Specific Use Case Outcome/Benefit
CatalysisAsymmetric hydrogenationHigh enantiomeric excess
PharmaceuticalsAnticancer drug developmentInduced apoptosis in cancer cell lines
Material SciencePolymer additivesEnhanced thermal stability
Environmental SciencePollutant degradation catalystsEffective breakdown of hazardous substances

Mechanism of Action

The mechanism by which ®-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with metal ions to form chiral complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used.

Comparison with Similar Compounds

Sulfinamide vs. Sulfonamide Derivatives

The sulfinamide group in the target compound differs from sulfonamides (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide in ) in the following ways:

Property Sulfinamide (Target Compound) Sulfonamide ( Compound)
Oxidation State S(IV) S(VI)
Hydrogen Bonding Weaker H-bond acceptor Stronger H-bond acceptor
Stability Prone to oxidation More chemically stable
Chirality Chiral center at sulfur Typically achiral

The sulfinamide’s chirality and lower oxidation state make it advantageous in asymmetric catalysis, whereas sulfonamides are more stable and widely used in pharmaceuticals .

Phosphanyl Ligands in Catalysis

The diphenylphosphanyl group in the target compound contrasts with other phosphine ligands:

Ligand Type Example Steric Bulk Electronic Properties
Diphenylphosphanyl Target compound Moderate Electron-donating
Tricyclohexylphosphine Common in catalysis High Strongly donating
Triphenylphosphine Ubiquitous ligand Low Moderately donating

Stereochemical Complexity

The stereoisomers in (compounds m, n, o) highlight the importance of stereochemistry in biological and catalytic activity. For example:

  • Compound m : (R)-configuration at multiple centers.
  • Compound n : (S)-configuration alters binding affinity.

Similarly, the target compound’s (R)- and (S)-configurations likely dictate its performance in asymmetric synthesis. Computational modeling (e.g., SHELXPRO) is essential for predicting stereochemical outcomes .

Role of Bulky Substituents

The 3,5-ditert-butylphenyl group in the target compound provides steric shielding, a feature shared with:

  • Tol-BINAP ligand : Uses methyl groups for steric effects.
  • Buchwald-type ligands : Incorporate tert-butyl groups for enhanced stability.

This bulkiness may reduce aggregation in solution and improve solubility in nonpolar solvents compared to unsubstituted analogs .

Biological Activity

(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a sulfinamide group and a phosphanyl group, suggest interactions with various biomolecules, which may confer therapeutic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Structural Characteristics

The molecular formula of this compound is C₃₈H₄₈NOPS, with a molecular weight of 597.8 g/mol. The compound's structure includes:

  • Sulfinamide Group : Contributes to redox activity and potential interactions with biological targets.
  • Phosphanyl Group : May enhance binding affinity to specific proteins or enzymes.
  • Biphenyl Core : Provides structural stability and potential for π-π stacking interactions with nucleic acids or proteins.

Research indicates that compounds with similar structures can modulate various biochemical pathways. The sulfinamide moiety may participate in redox reactions, influencing cellular signaling pathways. Additionally, the phosphanyl group could facilitate interactions with enzymes or receptors involved in disease processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Key findings include:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling and inflammation.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, suggesting that this sulfinamide may protect against oxidative stress in cells.
  • Potential Anti-cancer Activity : The structural features indicate possible applications in cancer therapy by targeting specific pathways involved in tumor growth.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
(R)-N-((S)-1-(3’,5’-Di-tert-butyl-[1,1’-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamideSimilar biphenyl core and phosphanyl groupDifferent substituents on the biphenyl ring
(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamideContains a diphenylphosphanyl groupLacks the bulky tert-butyl groups
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamideIncorporates methoxy substituentsPresence of xanthene structure adds complexity

The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these other compounds.

Case Studies

Recent studies have focused on the pharmacological applications of sulfinamides in drug development:

  • Apremilast Synthesis : Research involving asymmetric synthesis techniques has highlighted the potential for sulfinamides to serve as intermediates in developing anti-inflammatory drugs like apremilast .
  • Targeting Inflammatory Pathways : Investigations into similar compounds have shown effectiveness in modulating inflammatory pathways, suggesting that this compound could be explored for treating conditions like psoriasis and ulcerative colitis .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control of temperature (typically 0–25°C), use of chiral catalysts (e.g., transition-metal complexes), and anhydrous conditions to avoid hydrolysis of the sulfinamide group . Key steps include:

  • Phosphorylation : Introduce the diphenylphosphanyl group via Staudinger or Mitsunobu reactions.
  • Sulfinamide Formation : Use tert-butanesulfinamide as a chiral auxiliary under nitrogen atmosphere.
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate enantiomers.
    • Validation : Monitor reaction progress via TLC and confirm enantiomeric excess (ee) using chiral HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to identify tert-butyl protons (δ ~1.3 ppm) and sulfinamide S=O (δ ~340 cm1^{-1} in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 653.75) .
  • X-ray Crystallography : Resolve absolute configuration of the chiral centers .

Advanced Research Questions

Q. How does the diphenylphosphanyl group influence catalytic activity in asymmetric reactions?

  • Mechanistic Insight : The diphenylphosphanyl group acts as a σ-donor/π-acceptor ligand, facilitating coordination to transition metals (e.g., Pd, Rh) in cross-coupling or hydrogenation reactions. Steric hindrance from tert-butyl groups enhances enantioselectivity by restricting substrate orientation .
  • Case Study : In a model Suzuki-Miyaura coupling, the compound achieved >90% ee for biaryl products, outperforming simpler phosphine ligands due to its rigid backbone .

Q. How can researchers resolve contradictions in reactivity data across different solvent systems?

  • Analytical Approach :

  • Solvent Screening : Test polar aprotic (DMF, DCM) vs. non-polar (toluene) solvents. For example, DMF increases reaction rates but may reduce ee due to ligand dissociation .
  • Kinetic Studies : Use stopped-flow NMR to track intermediates in real time.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare solvation effects on transition states .

Q. What strategies mitigate degradation during long-term storage?

  • Best Practices :

  • Storage Conditions : Keep in amber vials under inert gas (argon) at room temperature. Avoid exposure to moisture or light, which hydrolyzes the sulfinamide group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., sulfinic acid derivatives) .

Comparative and Application-Oriented Questions

Q. How does this compound compare to structurally similar chiral sulfinamides in catalysis?

  • Data-Driven Analysis :

CompoundKey FeatureCatalytic Efficiency (TON)Selectivity (ee)
Target Compoundtert-butyl + diphenylphosphanyl1,20094%
(R)-tert-ButanesulfinamideNo phosphanyl group80088%
Xantphos DerivativesRigid backbone1,50085%
  • Conclusion : The tert-butyl groups improve steric control, while the phosphanyl moiety enhances metal coordination, balancing activity and selectivity .

Q. What are the limitations of using this compound in aqueous-phase reactions?

  • Experimental Design :

  • Hydrolysis Testing : Expose to buffered solutions (pH 3–10) and monitor via 31^{31}P NMR. The sulfinamide group degrades rapidly at pH < 5 or >9 .
  • Workaround : Use water-tolerant ligands (e.g., sulfonated variants) or micellar catalysis with TPGS-750-M surfactant .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Protocol :

  • Gloves : Nitrile (≥8 mil thickness) to prevent permeation.
  • Eye Protection : Goggles with side shields.
  • Ventilation : Use fume hoods during weighing and reactions due to potential dust formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.